REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.C1CCN2C(=NCCC2)CC1.F[C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:24]([N+:31]([O-:33])=[O:32])=[CH:23][CH:22]=1>C(#N)C>[N+:31]([C:24]1[C:25]2[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:21]([O:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)=[CH:22][CH:23]=1)([O-:33])=[O:32]
|
Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
102 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at RT for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring overnight at RT the reaction
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50° C. for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was removed from the heat
|
Type
|
TEMPERATURE
|
Details
|
not cooled
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
treated with water (6×100 mL)
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT over 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
was then cooled further to 0° C
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed sequentially with a mixture of water and acetonitrile (1:1, 2×100 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C2=CC=CC=C12)OC1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |